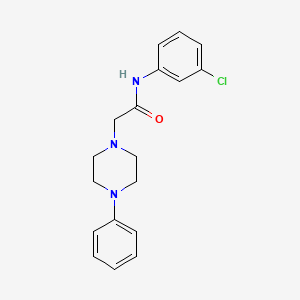
4-bromo-N-tert-butyl-3-fluorobenzamide
Descripción general
Descripción
4-bromo-N-tert-butyl-3-fluorobenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It has a molecular weight of 274.13 .
Molecular Structure Analysis
The molecular formula of 4-bromo-N-tert-butyl-3-fluorobenzamide is C11H13BrFNO . The InChI code for the compound is 1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) .Aplicaciones Científicas De Investigación
Fluorescent Aminonaphthalic Anhydrides Synthesis
A formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride facilitated by CuI and LiOH leads to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This multistep process includes nitrogen-centered radical generation, 1,5-hydrogen atom transfer, and benzylic radical addition, culminating in the formation of an N-(tert-butyl) isobenzofuran-1(3H)-imine intermediate. This intermediate undergoes isomerization to an N-(tert-butyl) isobenzofuran-1-amine, which then partakes in a [4+2] cycloaddition reaction with maleic anhydride, resulting in 1-amino-2,3-naphthalic anhydride products that exhibit fluorescent properties upon dehydrating aromatization (Lu et al., 2022).
Enhanced Brightness Emission-Tuned Nanoparticles
The synthesis of heterodisubstituted polyfluorenes from bromo and fluoroarene precursors yields nanoparticles with enhanced fluorescence brightness and tunable emission wavelengths. These nanoparticles, produced through Suzuki-Miyaura chain growth polymerization, demonstrate bright fluorescence with quantum yields up to 84%. Their fluorescence can be further tuned to longer wavelengths through energy transfer to embedded dyes, highlighting their potential in applications requiring stable and bright fluorescent materials (Fischer et al., 2013).
Surface Functionalization of ZnO Nanoparticles
Cationic dendrons, including compounds like 4-tert-butyl-1-(3-(3,4-dihydroxybenzamido)benzyl)pyridinium bromide, have been synthesized and applied for the surface functionalization of zinc oxide (ZnO) nanostructures. These functionalized nanoparticles exhibit enhanced colloidal stability and are suitable for use as electrodes in dye-sensitized solar cells (DSSCs), demonstrating the utility of such compounds in the development of advanced photovoltaic devices (Gnichwitz et al., 2010).
Propiedades
IUPAC Name |
4-bromo-N-tert-butyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRULIDDRORKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


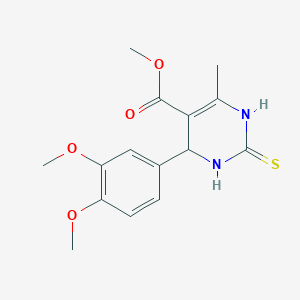
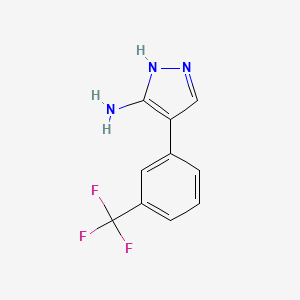
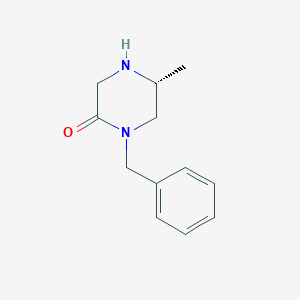
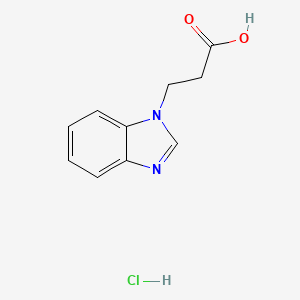
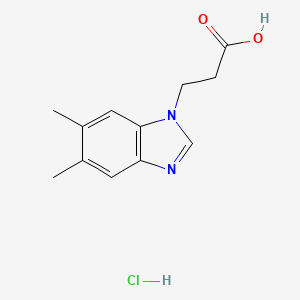
![3,7-Dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione](/img/structure/B3122267.png)

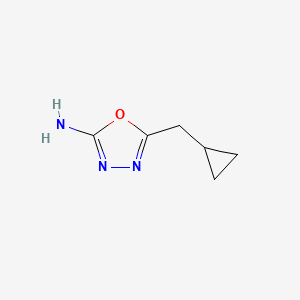
![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)

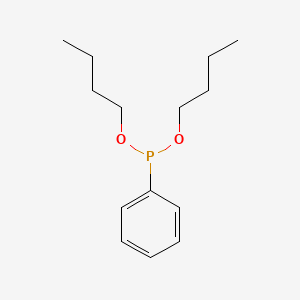

![4-Formylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3122307.png)
